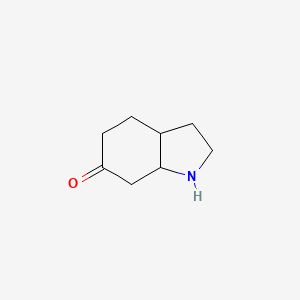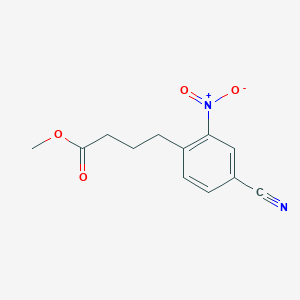
N-Boc-dolaproine-methyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-dolaproine-methyl is a derivative of the amino acid residue found in the pentapeptide Dolastatin 10. Dolastatin 10 is known for its ability to inhibit tubulin polymerization and mitosis, which gives it significant anticancer properties . The compound has a molecular formula of C14H25NO5 and a molecular weight of 287.35 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-dolaproine-methyl can be achieved through a stereoselective process involving the Baylis-Hillman reaction . This method allows for the creation of the compound with high stereoselectivity and yield. The reaction typically involves the use of di-tert-butyl dicarbonate (Boc2O) for the protection of the amine group under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
N-Boc-dolaproine-methyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
N-Boc-dolaproine-methyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in inhibiting tubulin polymerization, which is crucial for cell division.
Medicine: Due to its anticancer properties, this compound is investigated for potential therapeutic applications in cancer treatment.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
作用機序
N-Boc-dolaproine-methyl exerts its effects by inhibiting tubulin polymerization, which is essential for the formation of microtubules during cell division . This inhibition disrupts mitosis, leading to cell cycle arrest and apoptosis in cancer cells. The compound targets the tubulin protein, preventing its assembly into microtubules and thereby halting cell division.
類似化合物との比較
Similar Compounds
N-Boc-dolaproine: Another derivative of dolaproine with similar properties.
N-Boc-dolaproine dicyclohexylamine: A compound with added dicyclohexylamine for enhanced stability.
N-Boc-dolaproine-OH: A hydroxylated version of N-Boc-dolaproine.
N-Boc-dolaproine-amide-Me-Phe: A derivative with an amide group and methylphenyl addition.
Uniqueness
N-Boc-dolaproine-methyl stands out due to its specific methylation, which can influence its reactivity and biological activity. This modification can enhance its solubility and stability, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C14H25NO5 |
|---|---|
分子量 |
287.35 g/mol |
IUPAC名 |
tert-butyl (2S)-2-[(1R,2R)-1-hydroxy-3-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H25NO5/c1-9(12(17)19-5)11(16)10-7-6-8-15(10)13(18)20-14(2,3)4/h9-11,16H,6-8H2,1-5H3/t9-,10+,11-/m1/s1 |
InChIキー |
YESVEVMVKPHDFA-OUAUKWLOSA-N |
異性体SMILES |
C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)O)C(=O)OC |
正規SMILES |
CC(C(C1CCCN1C(=O)OC(C)(C)C)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


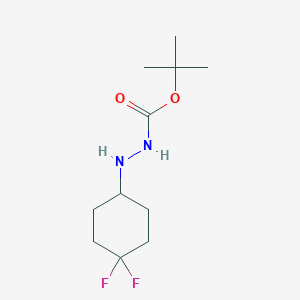
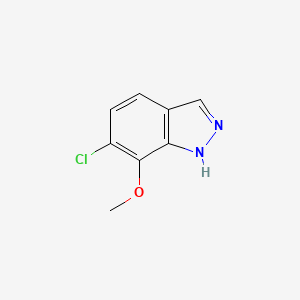
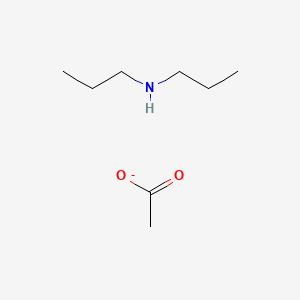
amine](/img/structure/B11762125.png)
![5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B11762130.png)
![1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-amine](/img/structure/B11762133.png)
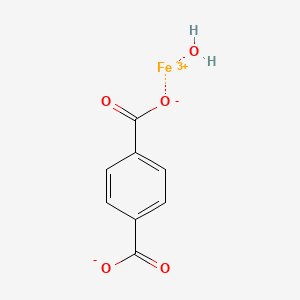
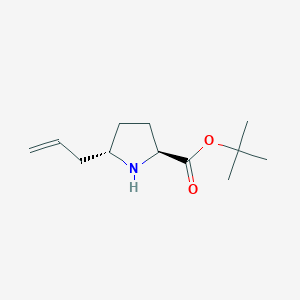
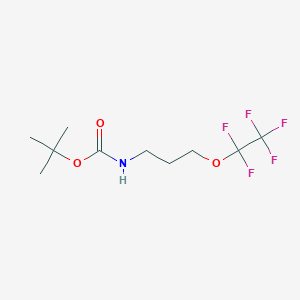
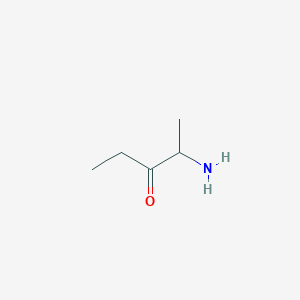

![4-[[1,3-Dihydro-6-methyl-4-benzylfuro[3,4-C]pyridin-7-YL]oxy]-N-isopropylbutylamine monohydrochloride](/img/structure/B11762166.png)
